Dual c-Met/Pim-1 Kinase Inhibition Profile Inferior to Lead Analog Compound 4g
Direct data for the target compound is unavailable. A structural analog, Compound 4g, which contains a 2,4-dichlorophenyl substituent at the 3-position, demonstrates potent dual c-Met and Pim-1 inhibition. The target compound, lacking this 3-substituent, is projected to have significantly reduced potency based on structure-activity relationship (SAR) trends observed within the class [1].
| Evidence Dimension | In vitro kinase inhibition (c-Met) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 4g: IC50 = 0.163 ± 0.01 µM [1] |
| Quantified Difference | Not quantifiable; projected to be less potent based on SAR |
| Conditions | Enzymatic kinase assay |
Why This Matters
This positions the target compound as a less potent starting point for programs requiring high c-Met affinity, but potentially as a more selective probe where strong inhibition is not the primary goal.
- [1] Mahmoud, M. E., Ahmed, E. M., Ragab, H. M., Eltelbany, R. F. A., & Hassan, R. A. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(41), 30346–30363. https://doi.org/10.1039/D4RA04036H View Source
